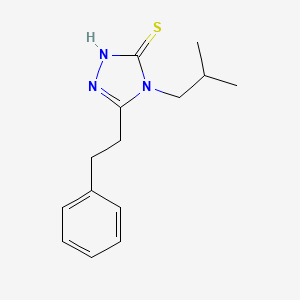
4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrosulfide group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted triazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, it may modulate the activity of neurotransmitter receptors, contributing to its neuroprotective effects. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity by disrupting essential metal-dependent processes in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- 4-Isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to other triazole derivatives, 4-Isobutyl-5-(2-phenylethyl)-4h-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrosulfide group enhances its reactivity, making it a versatile intermediate in synthetic chemistry. Additionally, its phenylethyl moiety contributes to its lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C14H19N3S |
|---|---|
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H19N3S/c1-11(2)10-17-13(15-16-14(17)18)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
WQRODMBEEAGIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=NNC1=S)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















